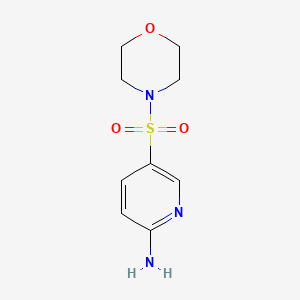
5-(Morpholinosulfonyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Morpholinosulfonyl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3O3S and its molecular weight is 243.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Catalysis
5-(Morpholinosulfonyl)pyridin-2-amine is involved in various chemical synthesis and catalysis processes. The compound's structural components, such as the morpholine ring, are integral in designing pharmacologically active compounds. For instance, morpholine derivatives have been extensively studied for their broad spectrum of pharmacological profiles, highlighting the significance of such structures in the development of new therapeutic agents. Additionally, heterocyclic compounds containing nitrogen, such as pyridine derivatives, play a crucial role in biochemistry and medicinal chemistry due to their diverse applications and biological activities (Asif & Imran, 2019).
Biogenic Amines and Food Safety
This compound, as a biogenic amine, is significant in the context of food safety and quality. Biogenic amines like histamine, cadaverine, and putrescine are crucial in determining fish safety and quality. These amines are formed by the decarboxylation of amino acids and play essential physiological roles in various organisms. Understanding the relationships between biogenic amines and factors like nitrosamine formation can elucidate mechanisms of certain food poisoning incidents and ensure the safety of many fish products (Bulushi et al., 2009).
Environmental Applications
The compound also finds its relevance in environmental applications. For example, compounds like morpholine are involved in the photocatalytic degradation of pollutants in water. This process is crucial for mineralizing pollutants like pyridine and morpholine, ensuring the elimination of compounds that may pose a threat to the environment and water quality (Pichat, 1997).
Antitubercular Activity
Furthermore, the structure of this compound contributes to the medicinal significance of related compounds. For instance, derivatives of pyridine, like 2-isonicotinoylhydrazinecarboxamide, have demonstrated promising antitubercular activity. Such compounds are evaluated for their efficacy against various strains of mycobacteria, contributing to the development of new treatments for tuberculosis (Asif, 2014).
Biodegradation and Microbial Applications
The biodegradation of biogenic amines, including structures similar to this compound, is another critical area of application. Species of the genus Pseudomonas can degrade various biogenic amines, using them as carbon and energy sources. This capability has biotechnological applications, including the elimination of biogenic amines from different sources, which is crucial for food safety and environmental protection (Luengo & Olivera, 2020).
Safety and Hazards
5-(Morpholinosulfonyl)pyridin-2-amine is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety data sheets should be consulted for more detailed safety information .
特性
IUPAC Name |
5-morpholin-4-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUKCFVYCDJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
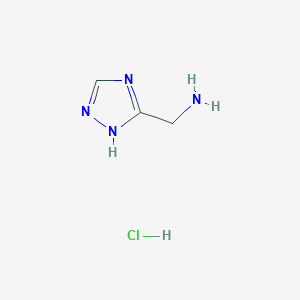
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2508681.png)

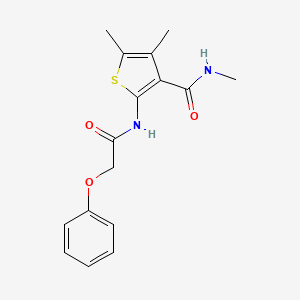
![N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)
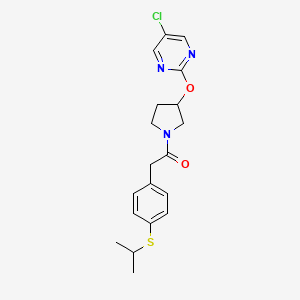
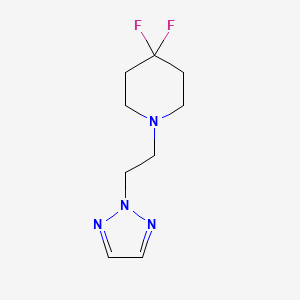
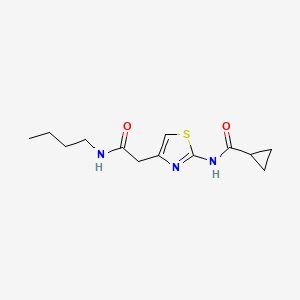
![N-(4-ETHOXYPHENYL)-2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2508692.png)
